molecular formula C7H3BrFNO B13187833 5-Bromo-7-fluoro-1,2-benzoxazole

5-Bromo-7-fluoro-1,2-benzoxazole

Cat. No.: B13187833
M. Wt: 216.01 g/mol
InChI Key: LFNVUQBTKJUYHQ-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate brominated and fluorinated precursors. One common method involves the reaction of 2-aminophenol with 5-bromo-2-fluorobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts or ionic liquid catalysts may also be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can produce a benzoxazole-2-one .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzoxazole
  • 7-Bromo-5-fluorobenzoxazole
  • 5-Chloro-7-fluorobenzoxazole

Uniqueness

5-Bromo-7-fluoro-1,2-benzoxazole is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological profiles and selectivity towards molecular targets .

Properties

Molecular Formula

C7H3BrFNO

Molecular Weight

216.01 g/mol

IUPAC Name

5-bromo-7-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H

InChI Key

LFNVUQBTKJUYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)F)Br

Origin of Product

United States

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